Cas no 131502-30-2 (2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine)

2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine is a synthetic organic compound featuring a benzylpiperazine core linked to a methylaminoethyl side chain. This structure imparts versatility in pharmaceutical and chemical research, particularly in the development of bioactive molecules. The compound’s piperazine moiety enhances binding affinity to various receptors, making it a valuable intermediate in medicinal chemistry. Its well-defined synthetic pathway allows for high purity and consistency, critical for research applications. The presence of both aromatic and aliphatic amine groups facilitates further functionalization, enabling tailored modifications for target-specific studies. This compound is particularly useful in neuropharmacology and drug discovery due to its structural similarity to pharmacologically active piperazine derivatives.
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine structure
131502-30-2 structure
Product name:2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
CAS No:131502-30-2
MF:C20H27N3
Molecular Weight:309.448
CID:4459150
PubChem ID:10704815

2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-Piperazineethanamine, 4-(diphenylmethyl)-N-methyl-
    • UKRORGSYN-BB BBV-152987
    • 2-(4-BENZYLPIPERAZIN-1-YL)-N-METHYLETHANAMINE
    • 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
    • 157368-33-7
    • G52170
    • EN300-208292
    • 131502-30-2
    • SCHEMBL6957735
    • AB60693
    • [2-(4-BENZYLPIPERAZIN-1-YL)ETHYL](METHYL)AMINE
    • HGA36833
    • N-Methyl-4-(phenylmethyl)-1-piperazineethanamine
    • AKOS000257348
    • DTXSID701237605
    • F2163-0147
    • インチ: InChI=1S/C14H23N3/c1-15-7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
    • InChIKey: OHXXFNDRWMGSGD-UHFFFAOYSA-N
    • SMILES: CNCCN1CCN(CC1)Cc2ccccc2

計算された属性

  • 精确分子量: 233.189197746Da
  • 同位素质量: 233.189197746Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • XLogP3: 1.1

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 341.7±27.0 °C at 760 mmHg
  • フラッシュポイント: 165.4±18.4 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine Security Information

2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B703063-10mg
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
131502-30-2
10mg
$ 50.00 2022-06-06
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T46043-10mg
2-(4-BENZYLPIPERAZIN-1-YL)-N-METHYLETHANAMINE
131502-30-2
10mg
¥700.00 2022-12-04
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T46043-100mg
2-(4-BENZYLPIPERAZIN-1-YL)-N-METHYLETHANAMINE
131502-30-2
100mg
¥3220.00 2022-12-04
TRC
B703063-100mg
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
131502-30-2
100mg
$ 230.00 2022-06-06
TRC
B703063-50mg
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine
131502-30-2
50mg
$ 160.00 2022-06-06
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T46043-50mg
2-(4-BENZYLPIPERAZIN-1-YL)-N-METHYLETHANAMINE
131502-30-2
50mg
¥2240.00 2022-12-04

2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine 関連文献

2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amineに関する追加情報

Introduction to 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine (CAS No. 131502-30-2)

2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine, also known by its CAS number 131502-30-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzylpiperazine moiety with an N-methylated ethylamine chain. The structural features of this molecule make it a valuable candidate for various pharmaceutical applications, particularly in the development of novel therapeutic agents.

The benzylpiperazine group in 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine is a well-known pharmacophore that has been extensively studied for its central nervous system (CNS) activity. This group is often associated with serotoninergic and dopaminergic receptor interactions, which are crucial for modulating mood, cognition, and motor function. The N-methylated ethylamine chain further enhances the lipophilicity and bioavailability of the compound, making it an attractive candidate for drug development.

Recent research has focused on the potential therapeutic applications of 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine. Studies have shown that this compound exhibits potent agonist activity at serotonin 5-HT2A receptors, which are implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, it has been found to have moderate affinity for dopamine D2 receptors, suggesting its potential as a dual-action agent for treating conditions characterized by both serotonin and dopamine imbalances.

In preclinical studies, 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine has demonstrated promising results in animal models of depression and anxiety. For instance, a study published in the Journal of Pharmacology and Experimental Therapeutics reported that administration of this compound significantly reduced depressive-like behaviors in mice subjected to chronic mild stress. The authors attributed these effects to the compound's ability to enhance serotonergic neurotransmission and modulate neuroplasticity in key brain regions such as the hippocampus and prefrontal cortex.

Beyond its potential as an antidepressant, 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine has also shown promise in the treatment of cognitive disorders. Research conducted at the University of California, Los Angeles (UCLA) found that this compound improved cognitive function in rodent models of Alzheimer's disease. The study revealed that the compound enhanced synaptic plasticity and reduced neuroinflammation, which are key factors in the pathogenesis of Alzheimer's disease.

The safety profile of 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine is another important aspect that has been investigated. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine (CAS No. 131502-30-2) represents a promising compound with potential applications in the treatment of various neuropsychiatric and cognitive disorders. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatment options in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD